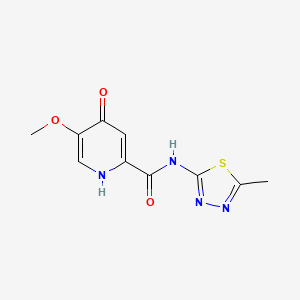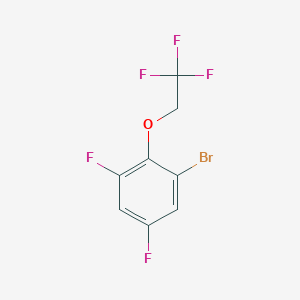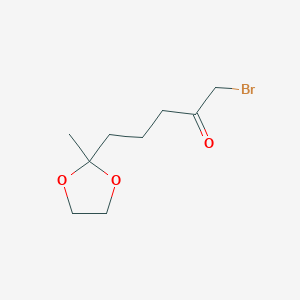
1-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one is an organic compound with the molecular formula C9H15BrO3. This compound is characterized by the presence of a bromine atom, a dioxolane ring, and a ketone group. It is used in various chemical reactions and has applications in scientific research and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one typically involves the bromination of a precursor compound. One common method involves the reaction of 5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted products depending on the nucleophile used.
Reduction: 1-Hydroxy-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one.
Oxidation: 1-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentanoic acid.
Applications De Recherche Scientifique
1-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one is used in various scientific research applications:
Chemistry: As an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ketone group can participate in various addition and reduction reactions. The dioxolane ring provides stability and influences the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Similar structure but lacks the ketone group.
4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one: Contains a bromomethylene group instead of a bromopentyl group.
(1,3-Dioxolan-2-ylmethyl)magnesium bromide: A Grignard reagent with a similar dioxolane ring
Uniqueness
1-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one is unique due to the combination of its bromine atom, dioxolane ring, and ketone group, which confer specific reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications .
Propriétés
Numéro CAS |
919787-98-7 |
|---|---|
Formule moléculaire |
C9H15BrO3 |
Poids moléculaire |
251.12 g/mol |
Nom IUPAC |
1-bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one |
InChI |
InChI=1S/C9H15BrO3/c1-9(12-5-6-13-9)4-2-3-8(11)7-10/h2-7H2,1H3 |
Clé InChI |
UVFWRRJESIVBNY-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)CCCC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



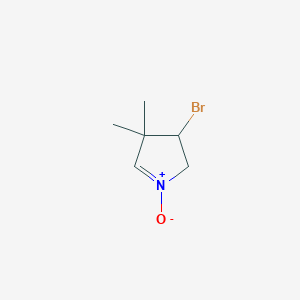
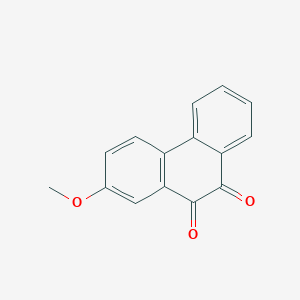
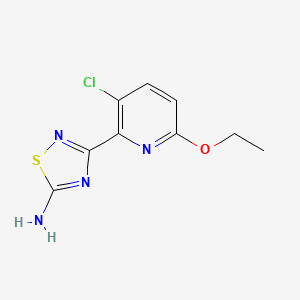
![methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate](/img/structure/B15174143.png)
![Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B15174144.png)
![5-Benzocycloocteneethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B15174146.png)
![4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B15174152.png)
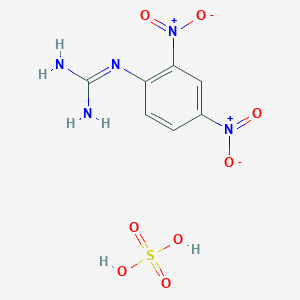
![Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B15174174.png)
![(6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B15174176.png)
![14-[(2,6-Dichlorophenyl)methyl]-4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B15174177.png)
